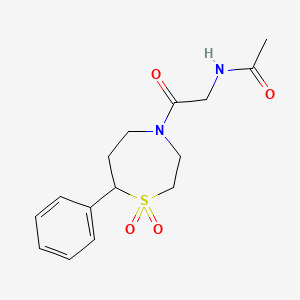

![molecular formula C20H14ClN3O2S B2537194 4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865543-63-1](/img/structure/B2537194.png)

4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

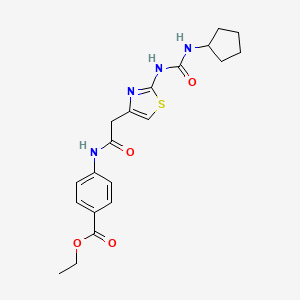

The synthesis of benzamide derivatives, including “4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .科学的研究の応用

Synthesis and Characterization

4-Benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide and its derivatives have been the focus of various studies due to their promising applications in scientific research, particularly in the synthesis and characterization of novel compounds with potential biological activities. For instance, the synthesis and characterization of 1,3,4-oxadiazole derivatives have been explored, demonstrating their potential in the development of anticancer agents. These compounds were synthesized using various starting materials and evaluated for their anticancer activity against different cancer cell lines, highlighting their moderate to excellent activities compared to reference drugs (Salahuddin et al., 2014); (B. Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activities

Research has also delved into the antimicrobial properties of similar compounds, with studies synthesizing derivatives and evaluating their efficacy against various bacterial and fungal strains. These studies provide insight into the potential of such compounds in the development of new antimicrobial agents, offering a promising avenue for addressing drug resistance (G. Naganagowda & A. Petsom, 2011); (N. Nayak et al., 2016).

Anti-inflammatory and Antiedematogenic Properties

Additionally, the anti-inflammatory and antiedematogenic properties of benzophenone-appended oxadiazole derivatives have been investigated. These compounds have shown significant activity in vitro, suggesting their potential in the development of new anti-inflammatory drugs (Naveen Puttaswamy et al., 2018).

Nematocidal Activity

Another study focused on the nematocidal activity of novel 1,2,4-oxadiazole derivatives, identifying compounds with promising activity against Bursaphelenchus xylophilus, a pathogen responsible for pine wilt disease. This highlights the potential application of such compounds in agricultural pest control (Dan Liu et al., 2022).

作用機序

Target of Action

The primary target of 4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

The compound interacts with SDH through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of SDH, disrupting the normal functioning of the enzyme .

Biochemical Pathways

By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain. This disruption affects the production of ATP, the primary energy currency of the cell, leading to downstream effects such as energy depletion in the cells .

Result of Action

The inhibition of SDH by this compound leads to significant antifungal activity. For instance, it has been shown to have good in vitro activity against Valsa mali, a fungus that causes apple tree canker .

特性

IUPAC Name |

4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c21-17-11-10-16(27-17)19-23-24-20(26-19)22-18(25)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCSGTMRGBOBNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)